6-chloro-N-(1-phenylethyl)pyridazin-3-amine
Overview
Description
6-chloro-N-(1-phenylethyl)pyridazin-3-amine is a chemical compound with the molecular formula C12H12ClN3 and a molecular weight of 233.7 . It is used in scientific research and has unique properties that make it suitable for various applications, such as drug discovery and the synthesis of novel compounds.
Synthesis Analysis
The synthesis of this compound involves several steps. The reaction starts with the deprotonation of phthalimide by a hydroxide base such as potassium hydroxide (KOH) . The mass fractions (%) of C, H, and N were found to be 69.75, 4.66, and 16.25 %, respectively .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12ClN3/c1-9(10-5-3-2-4-6-10)14-12-8-7-11(13)15-16-12/h2-9H,1H3,(H,14,16) . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
The chemical reactions involving this compound are complex and require careful handling. The compound is sensitive to heat, sparks, open flames, and hot surfaces. It should not be allowed to come into contact with air or water due to the risk of violent reactions and possible flash fires .It should be stored at room temperature . The compound’s boiling point is not specified in the search results .
Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Pyridazinones : Pyridazinones, related to 6-chloro-N-(1-phenylethyl)pyridazin-3-amine, have been synthesized from benzil monohydrazones and transformed into 3-chloro derivatives and further into 3-aminoaryl pyridazines, providing a basis for developing diverse compounds with potential applications in various fields (Alonazy, Al-Hazimi, & Korraa, 2009).
Synthesis of Benzodiazepin Derivatives : Pyridazinones have been used as intermediates in the synthesis of pyridazino[3,4-b][1,5]benzodiazepin-5-ones, which were evaluated as inhibitors for the human immunodeficiency virus type 1 reverse transcriptase, indicating potential applications in antiviral research (Heinisch et al., 1996).
Formation of Imidazo Pyridazines : Research has been conducted on the preparation of imidazo pyridazines from pyridazin-3-amines, contributing to the development of compounds with potential pharmacological properties (Barlin, 1986).
Synthesis of Thiazolo Pyridazines : The synthesis of thiazolo pyridazin-4-ium perchlorates from pyridazine-3(2H) thiones demonstrates the versatility of pyridazinone derivatives in forming heterocyclic compounds, which may have various scientific applications (Arakawa, Miyasaka, & Satoh, 1977).
Inhibition Studies of Enzymes : Pyrazolylpyridazine amines derived from chloro pyridazines have shown significant in vitro inhibition of yeast α-glucosidase, suggesting their potential use in biomedical research related to enzyme inhibition (Chaudhry et al., 2017).
Spectroscopic and Quantum Chemical Studies
Spectroscopic Analysis : The 6-chloro-4-hydroxy-3-phenyl pyridazine compound, a derivative of this compound, has been studied using FT-IR, micro-Raman, and UV–vis spectroscopies, along with DFT/B3LYP method calculations. This kind of analysis contributes to understanding the molecular structure and properties of pyridazine compounds (Sarıkaya et al., 2017).
Corrosion Inhibition Studies : Pyridazine derivatives have been investigated for their potential as corrosion inhibitors for mild steel in acidic environments. This research highlights the practical applications of pyridazine compounds in industrial and engineering contexts (Mashuga, Olasunkanmi, & Ebenso, 2017).
Safety and Hazards
6-chloro-N-(1-phenylethyl)pyridazin-3-amine is classified under the GHS07 hazard class. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
6-chloro-N-(1-phenylethyl)pyridazin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3/c1-9(10-5-3-2-4-6-10)14-12-8-7-11(13)15-16-12/h2-9H,1H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFBVSPYKWRCPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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